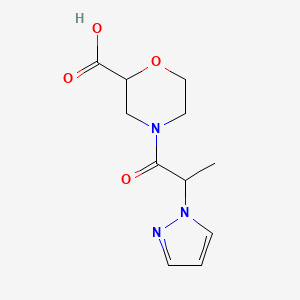![molecular formula C13H16N2O5 B7589129 4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as OPC-8212 and is a derivative of the neurotransmitter glutamate.
作用機序
The mechanism of action of 4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid is not fully understood. However, it is known to act as a modulator of glutamate receptors in the brain. Glutamate is an important neurotransmitter involved in many functions in the brain, including learning and memory. OPC-8212 may enhance the activity of glutamate receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid has a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. It has also been shown to increase the levels of cAMP, a molecule involved in intracellular signaling pathways. In addition, OPC-8212 has been shown to improve cognitive function in animal models.
実験室実験の利点と制限
One of the advantages of using 4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid in lab experiments is its neuroprotective effects. This makes it a useful tool for studying the mechanisms of neurodegenerative diseases and for developing potential treatments. However, one of the limitations of using OPC-8212 is its potential toxicity. Further studies are needed to determine the safety of this compound and its potential side effects.
将来の方向性
There are many potential future directions for research on 4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid. One area of research could be the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be the development of new treatments for depression and anxiety disorders. Additionally, further studies are needed to determine the safety and potential side effects of this compound, as well as its potential for use in other areas of scientific research.
合成法
The synthesis of 4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid has been described in the literature. The most common method involves the reaction of 2-morpholinoacetic acid with 2-oxo-3-pyridinepropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of OPC-8212 with a yield of around 70%.
科学的研究の応用
4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience. OPC-8212 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
4-[3-(2-oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c16-11-3-1-2-5-14(11)6-4-12(17)15-7-8-20-10(9-15)13(18)19/h1-3,5,10H,4,6-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWNZQJVOKYELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCN2C=CC=CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
![2-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7589059.png)

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)

![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)
![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)

![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7589154.png)